molecular formula C20H18N2O4S B2668360 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide CAS No. 921922-68-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B2668360
CAS No.: 921922-68-1
M. Wt: 382.43
InChI Key: RQCGKUGBKCVHRU-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety linked via an acetamide group to a 4-(4-ethoxyphenyl)thiazol-2-yl substituent. Its synthesis typically involves coupling 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a 2-amino-thiazole derivative using activating agents like HATU and DIPEA in DMF, achieving moderate yields (~45%) .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-24-15-6-4-14(5-7-15)16-11-27-20(21-16)22-19(23)10-13-3-8-17-18(9-13)26-12-25-17/h3-9,11H,2,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCGKUGBKCVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with a thiazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetam

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole moiety linked to a thiazole group through an acetamide functional group. The molecular weight is approximately 475.5 g/mol , with notable lipophilicity indicated by an XLogP3 value of 3.6 , suggesting good membrane permeability which is crucial for biological activity .

Anticancer Activity

Research has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the benzo[d][1,3]dioxole nucleus have demonstrated cytotoxic effects against various cancer cell lines. In one study involving compounds with similar thiazole substitutions, it was reported that they induced apoptosis in cancer cells and suppressed tumor growth in vivo models . The mechanism appears to involve the activation of apoptotic pathways, although further studies are needed to elucidate the specific pathways engaged by this compound.

Enzyme Inhibition

The compound's interaction with various enzymes has been explored. Notably, it has shown weak inhibition against 5-lipoxygenase , suggesting a potential role in treating inflammatory diseases. However, the efficacy appears modest compared to more potent inhibitors available in the market.

Data Tables

Biological Activity Effect Reference
5-Lipoxygenase InhibitionWeak inhibition
Anticancer ActivityInduces apoptosis
Tumor Growth SuppressionObserved in animal models

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study demonstrated that compounds similar to the target molecule could induce apoptosis in MCF cell lines, suggesting that structural modifications could enhance efficacy in cancer treatment .
  • Inflammatory Mediator Production : The weak inhibition of 5-lipoxygenase indicates that while the compound may not be a strong anti-inflammatory agent, it could still contribute to reducing inflammatory mediator production in specific contexts.
  • In Vivo Tumor Studies : In vivo studies have shown that derivatives can suppress tumor growth effectively when administered at appropriate dosages, indicating a pathway for further development into therapeutic agents for cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Acetamide Derivatives

Key Observations:
  • Substituent Effects : The ethoxyphenyl group in the target compound provides moderate lipophilicity compared to methoxy (4p) or fluoro (4q) analogs, balancing solubility and membrane permeability .
  • Thiazole vs.
  • Hybrid Structures : Compounds like ASN90 and multitarget ligands () demonstrate that piperazine or triazole additions broaden therapeutic scope but increase synthetic complexity .

Antimicrobial Activity :

  • Acetamide derivatives with benzo[d]thiazol-sulfonyl groups (e.g., compounds 47–50 in ) exhibit potent antimicrobial activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi. The target compound’s thiazole ring may confer similar activity, though the ethoxyphenyl group could alter spectrum or potency .

Enzyme Inhibition :

  • ASN90 and LSN3316612 () target O-GlcNAcase, suggesting acetamide-containing compounds are viable for enzyme inhibition. The target compound’s benzodioxol-thiazole scaffold may interact with analogous enzymatic pockets .
  • Compound 5d (), a benzothiazole-spiro derivative, showed notable anti-inflammatory activity (IC₅₀ = 2.8 µM), indicating structural parallels in modulating inflammatory pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound 3.8 396.4 0.12 (DMSO)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) 2.1 277.3 1.5 (DMSO)
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(benzyloxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D16) 4.2 514.5 0.08 (DMSO)

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